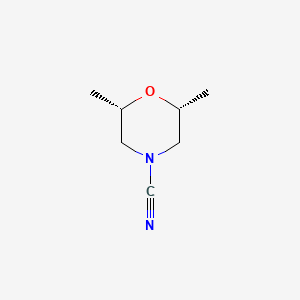
(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile is a chiral compound with the molecular formula C7H12N2O It is a morpholine derivative, characterized by the presence of two methyl groups at the 2 and 6 positions and a carbonitrile group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable precursor with a cyanating agent under controlled conditions to introduce the carbonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted morpholine derivatives.
科学的研究の応用
(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(2R,6S)-2,6-Dimethylmorpholine: A closely related compound lacking the carbonitrile group.
(2R,6S)-1,2,6-Trimethylpiperazine: Another chiral compound with similar structural features but different functional groups.
(2R,6S)-2,6-Diaminoheptanedioate: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile is unique due to the presence of both the carbonitrile group and the specific (2R,6S) stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(2S,6R)-2,6-dimethylmorpholine-4-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-6-3-9(5-8)4-7(2)10-6/h6-7H,3-4H2,1-2H3/t6-,7+ |
InChIキー |
OGZKHAGLXOMKOS-KNVOCYPGSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C#N |
正規SMILES |
CC1CN(CC(O1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13323001.png)


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
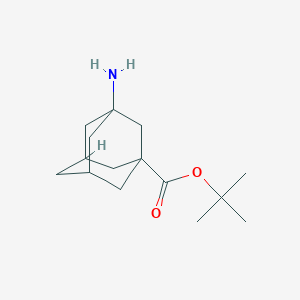
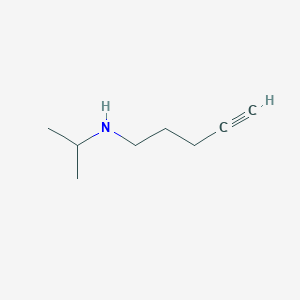

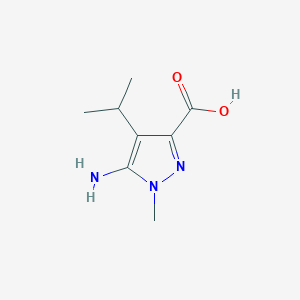
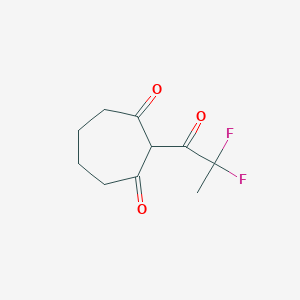
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13323067.png)
![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
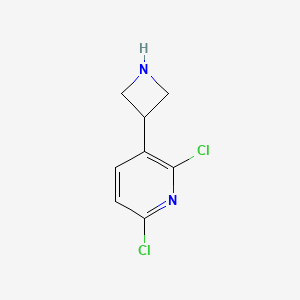
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
